Hex-1-yn-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hex-1-yn-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-3-5-6(7)4-2/h2H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJAIMUFADDAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218971 | |
| Record name | Hex-1-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689-00-9 | |
| Record name | Hex-1-yn-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hex-1-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Hex 1 Yn 3 One and Its Derivatives
Strategies for Carbon-Carbon Bond Formation
These strategies focus on constructing the carbon skeleton of the alkynone, typically by forming a new carbon-carbon bond between an alkyne-containing fragment and a carbonyl precursor.
Organolithium reagents, particularly lithium acetylides or derivatives of terminal alkynes, serve as potent nucleophiles for carbon-carbon bond formation. Their reaction with electrophilic carbonyl compounds, such as acid chlorides or esters, provides a direct route to α,β-alkynyl ketones. This approach leverages the high nucleophilicity of the acetylide anion to attack the carbonyl carbon, followed by elimination of a leaving group.
For instance, the reaction of ethyl trifluoroacetate (B77799) with an alkynyllithium reagent derived from a terminal alkyne can afford the corresponding ynone in good yield . Similarly, lactones can react with alkynyllithium reagents to yield ynones after silylation . These reactions typically involve the generation of the alkynyl lithium species from a terminal alkyne via deprotonation with a strong base like n-butyllithium, followed by addition to the carbonyl derivative.
Table 2.1.1: Representative Alkynyl Lithium Reagent Approaches
| Substrate (Carbonyl Precursor) | Alkynyl Nucleophile | Reaction Conditions (Typical) | Product Class | Reported Yield | Citation |
| Ethyl trifluoroacetate | Alkynyllithium | Low temperature, inert solvent | Ynone | Good | |
| Lactones | Alkynyllithium | Silylation post-reaction | Ynone | Good |
The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for alkyne synthesis. Its adaptation to form alkynones often involves a carbonylative variant, where carbon monoxide is incorporated into the product. This can be achieved through various palladium- or nickel-catalyzed processes using aryl or vinyl halides, activated esters, or other electrophilic precursors along with terminal alkynes and a carbon monoxide source.
Carbonylative Sonogashira Coupling: This method directly introduces the carbonyl group during the coupling. For example, palladium-catalyzed carbonylative Sonogashira coupling of aryl iodides with terminal alkynes using chloroform (B151607) (CHCl3) as a CO surrogate has been demonstrated . Nickel-catalyzed carbonylative Sonogashira coupling utilizing aryl iodides and terminal alkynes with oxalic acid as a sustainable C1 source has also been reported . More specifically, palladium-catalyzed carbonylative coupling reactions involving protected glycal iodides and terminal alkynes have yielded glyco-alkynones in moderate to excellent yields (65–99%) . Sequential palladium-catalyzed one-pot processes, where an aryl halide is first coupled with an alkynyl nucleophile (like ethynyl (B1212043) magnesium bromide) and then reacted with an aroyl chloride, have also proven effective for synthesizing alkynones in good to very good yields . Triazine esters have also been employed as carbonyl electrophiles in palladium-catalyzed coupling with alkynes to produce cross-conjugated enynones in high yields, with hex-1-yne reacting to give an 80% yield of a related enynone product mdpi.com.
Table 2.1.2: Representative Sonogashira Coupling Reactions for Alkynone Synthesis
| Electrophile/Precursor | Alkyne Component | CO Source / Catalyst | Reaction Conditions (Typical) | Product Class | Reported Yield | Citation |
| Aryl Iodides | Terminal Alkynes | CHCl3 / Pd | General | Alkynones | Good | |
| 1-Iodoglucal | Terminal Alkynes | Mo(CO)6 / Pd | Mild conditions | Glyco-alkynones | 65–99% | |
| Aryl Iodides | Ethynyl MgBr | Pd catalyst | Sequential coupling with aroyl chloride | Alkynones | Good to Very Good | |
| Triazine Ester | Hex-1-yne | Pd catalyst | General | Enynones | 80% (for related) | mdpi.com |
Condensation reactions offer alternative pathways for constructing the alkynone framework. A notable method involves the reaction of nitriles with alkynyldimethylaluminum reagents. These reagents, derived from trimethylaluminum (B3029685) and terminal alkynes, react with nitriles to form α,β-alkynyl ketones. This methodology provides access to a broad spectrum of α,β-alkynyl ketones with aliphatic, aromatic, and heteroaromatic substituents, often in moderate to high yields (53–90%) . The reaction typically proceeds via an intermediate imine, which is subsequently hydrolyzed to the ketone.
Table 2.1.3: Condensation of Nitriles with Alkynyldimethylaluminum Reagents
| Nitrile Substrate | Alkynyldimethylaluminum Reagent | Reaction Conditions | Product Class | Reported Yield | Citation |
| Benzonitrile | Phenylethyldimethylaluminum | Toluene, 60°C, then SiO2/CHCl3 hydrolysis | α,β-Alkynyl Ketone | 88% | |
| Various Nitriles | Various Alkynyldimethylaluminum | Toluene, 60°C, then SiO2/CHCl3 hydrolysis | α,β-Alkynyl Ketones | 53–90% |
Sonogashira Coupling Reactions in Hexynone Synthesis
Functional Group Interconversions Leading to Hex-1-yn-3-one
These methods involve transforming existing functional groups within a molecule to create the alkynone structure, often starting from precursors that already possess the carbon backbone.
The oxidation of propargylic alcohols (alcohols with a hydroxyl group adjacent to an alkyne) is a direct and efficient route to α,β-alkynyl ketones (ynones). Various oxidizing agents and catalytic systems can be employed for this transformation. Copper nanoparticles, for instance, can catalyze the oxidation of propargylic alcohols to ynones using tert-butyl hydroperoxide (TBHP) or air as oxidants, often resulting in highly efficient conversions . Other methods may involve different catalytic systems or reagents, aiming for regioselective oxygenation without affecting the alkyne moiety .
Table 2.2.1: Oxidation of Alkynyl Alcohols to Ynones
| Alcohol Precursor | Oxidant/Catalyst | Reaction Conditions (Typical) | Product Class | Reported Yield | Citation |
| Propargylic Alcohols | Cu Nps, TBHP or Air | General | Ynones | Highly Efficient | |
| Propargylic Alcohols | Gold catalysts | Direct hydration | Ynones | Varies | |
| Suitable Alkynyl Alcohols | Various oxidizing agents | General | This compound | Varies | ontosight.ai |
The use of protected intermediates is a common strategy in organic synthesis to manage reactive functional groups or to facilitate specific transformations. In the context of alkynone synthesis, protected alkynes, such as trimethylsilyl (B98337) (TMS)-protected acetylene (B1199291), are frequently employed in coupling reactions like the Sonogashira coupling. The TMS group provides stability and ease of handling compared to free terminal alkynes. Following the coupling reaction with a suitable carbonyl precursor (e.g., an acid chloride), the TMS protecting group is typically removed under mild conditions, often using a base like potassium carbonate in methanol (B129727) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to reveal the terminal alkyne or directly form the alkynone. This strategy allows for precise control over the reaction sequence and often leads to cleaner products with higher yields .
Table 2.2.2: Synthesis via Protected Intermediates (e.g., TMS-Acetylene)
| Protected Alkyne | Carbonyl Precursor | Coupling Reaction Type | Deprotection Step | Product Class | Notes | Citation |
| TMS-Acetylene | Acid Chloride | Sonogashira Coupling | Base (e.g., K2CO3/MeOH) | Alkynones | TMS group removed in situ or prior to final product isolation. | |
| TMS-Acetylene | Ester | Coupling Reaction | Base (e.g., TBAF) | Alkynones | Protects alkyne during coupling. |
Compound List
this compound
α,β-alkynyl ketones
α,β-alkynyl N-H ketimines
Glyco-alkynones
Cross-conjugated enynones
Propargylic alcohols
Alkynyl alcohols
Ethyl trifluoroacetate
Lactones
TMS-acetylene
Aryl iodides
Aryl halides
Aroyl chlorides
Nitriles
Acid chlorides
Esters
1-Iodoglucal
Ethynyl magnesium bromide
Triazine Ester
Hex-1-yne
Oxidation of Alkynyl Alcohols
Asymmetric Synthesis of Chiral Hexynone Precursors
The development of enantioselective methods is paramount for accessing chiral hexynone precursors, which serve as valuable building blocks. These methods often involve leveraging biological catalysts or incorporating chiral auxiliaries to control the stereochemical outcome of key transformations.
Enzyme-Catalyzed Enantioselective Reductions of Alkynones
Enzyme-catalyzed reductions offer a green and highly selective approach to generating chiral alcohols from prochiral ketones. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are frequently employed for the enantioselective reduction of carbonyl groups. Research has demonstrated the efficacy of these biocatalysts in reducing alkynones, yielding chiral products with excellent enantiomeric excesses (ee).
For instance, a novel alcohol dehydrogenase was found to be highly active in the enantioselective reduction of 1-(4-methoxyphenyl) hex-3-yn-one, a derivative closely related to hexynones. This enzymatic transformation furnished the corresponding chiral alcohol with an enantiomeric excess exceeding 99% georgiasouthern.edu. While terminal propargyl functionalities proved too unstable for enzymatic reduction in this study, the success with a non-terminal alkynone highlights the potential of biocatalysis for generating chiral alkynone precursors georgiasouthern.edu. Ketoreductases (KREDs) have also been successfully applied to the enantioselective reduction of diaryl ketones, achieving high yields and ee values, indicating their broad applicability to carbonyl reductions .
Table 2.3.1.1: Enzyme-Catalyzed Enantioselective Reduction of Alkynone Derivatives
| Substrate (Derivative) | Enzyme Type | Yield (%) | Enantiomeric Excess (ee) | Reference |
| 1-(4-methoxyphenyl) hex-3-yn-one | Alcohol Dehydrogenase | N/A | >99% | georgiasouthern.edu |
| Substituted Benzophenone/Benzoylpyridine | Ketoreductase (KRED) | >90% | Up to >99% |
Chiral Auxiliaries and Controlled Stereocenter Formation
Chiral auxiliaries are stereogenic units temporarily attached to a substrate to direct the stereochemical outcome of a reaction. These auxiliaries are typically removed after the desired stereocenter(s) have been established. This strategy has been instrumental in the synthesis of complex chiral molecules, including precursors for hexynones.
The synthesis of chiral hex-5-yn-2-ones, valuable precursors for photosynthetic hydroporphyrins, has been achieved using chiral auxiliaries. For example, (R)-3-isopropyloxazolidinone has been employed in conjunction with the Schreiber-modified Nicholas reaction to prepare chiral Weinreb pentynamides. These intermediates, containing specific stereocenters, were subsequently converted into functionalized chiral hexynones . The use of chiral oxazolidinones, popularized by David A. Evans, is a well-established strategy for controlling stereochemistry in reactions such as alkylations and aldol (B89426) reactions, providing access to enantiomerically pure compounds . Pseudoephedrine and its analogue pseudoephenamine are other versatile chiral auxiliaries known for their effectiveness in diastereoselective alkylation reactions, particularly in the formation of quaternary carbon centers .
Table 2.3.2.1: Application of Chiral Auxiliaries in Hexynone Precursor Synthesis
| Chiral Auxiliary | Reaction Type | Substrate / Intermediate | Stereochemical Outcome | Reference |
| (R)-3-isopropyloxazolidinone | Schreiber-modified Nicholas reaction; Weinreb amide formation | Chiral pentynoic acid derivatives; Weinreb pentynamides | Controlled stereocenters | |
| Pseudoephenamine | Alkylation reactions (e.g., conjugate addition) | Amides derived from pseudoephenamine | High diastereoselectivity | |
| Evans' Oxazolidinones | Alkylation, Aldol reactions | Various enolates | High stereocontrol |
Optimization of Synthetic Conditions
Optimizing reaction parameters is crucial for maximizing yield, selectivity, and efficiency in the synthesis of this compound and its derivatives. This includes careful selection of catalysts, reagents, solvents, temperature, and reaction time.
Influence of Catalysts and Reagents
The choice of catalyst and reagents significantly impacts the success of synthetic transformations involving alkynones. For instance, the reduction of α,β-alkynyl carbonyl compounds has been effectively achieved using Tin(II)-chloride (SnCl₂), with optimization studies exploring various equivalents of the reagent . In palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the nature and loading of the palladium catalyst, as well as the presence of co-catalysts or ligands, are critical. Trace amounts of palladium (PPM levels) can be highly effective when accelerated by specific ligands, including alkynones themselves . Molybdenum-catalyzed carbonylative Sonogashira cross-coupling for glyco-alkynones, for example, requires careful optimization of Mo(CO)₆ catalyst loading . Silver triflate (AgOTf) has also been employed as a catalyst in one-pot reactions involving alkynone derivatives, with its catalytic activity being a key parameter .
Table 2.4.1.1: Influence of Catalysts and Reagents on Alkynone Chemistry
| Reaction Type | Catalyst/Reagent | Substrate Class | Optimization Focus | Reference |
| Reduction of α,β-alkynyl carbonyl compounds | SnCl₂ | Alkynyl carbonyls | Equivalence of SnCl₂ | |
| Sonogashira Coupling | PdCl₂ (PPM levels) + Alkynone ligands | Aryl iodides, Terminal alkynes | Catalyst loading, Ligand type | |
| Carbonylative Sonogashira Coupling | Mo(CO)₆ | Glyco-alkynones, Alkynes | Catalyst loading | |
| AgOTf-catalyzed one-pot reaction | AgOTf | 2-alkynylbenzaldoximes | Catalyst loading | |
| Three-component reaction of acetylenic ketones | I₂ | Acetylenic ketones | Equivalence of I₂ |
Temperature and Reaction Time Parameters
Temperature and reaction time are crucial parameters that dictate reaction rates, product yields, and the suppression of side reactions. For the SnCl₂-mediated reduction of alkynyl carbonyl compounds, varying the temperature from 25 °C to 60 °C and adjusting reaction times significantly impacted yields . Similarly, in palladium-catalyzed Sonogashira couplings accelerated by alkynones, optimal conditions were found at 90 °C for 24 hours . For other alkynone-involved reactions, temperatures ranging from room temperature to reflux have been explored, with reaction times varying from a few hours to overnight to achieve optimal results . For instance, a three-component reaction of acetylenic ketones showed improved yields at reflux temperature compared to room temperature or 0 °C, with a reaction time of 24 hours being investigated .
Table 2.4.2.1: Impact of Temperature and Reaction Time on Alkynone Synthesis
| Reaction Type | Temperature (°C) | Reaction Time | Yield Impact | Reference |
| SnCl₂ Reduction of Alkynyl Carbonyls | 25 to 60 | Varies | Significant yield variation | |
| Pd-catalyzed Sonogashira Coupling (alkynone accelerated) | 90 | 24 h | Optimal yield achieved | |
| Three-component reaction of acetylenic ketones | Reflux | 24 h | Improved yield compared to lower temperatures | |
| AgOTf-catalyzed one-pot reaction | 60 | N/A | Optimal solvent/temperature combination | |
| Reaction of alkynone o-methyloximes | 120 | 12 h | Optimal conditions explored |
Solvent Effects in Hexynone Synthesis
Solvent choice plays a pivotal role in reaction kinetics, solubility, and selectivity. For the SnCl₂-mediated reduction of alkynyl carbonyl compounds, a screening of various organic solvents identified diethyl ether as optimal for a specific substrate, yielding 75% . In other alkynone-related transformations, solvents such as DMSO, DMF, dichloromethane (B109758) (DCM), ethyl acetate (B1210297), and dioxane have been investigated, with specific solvent systems being crucial for achieving high yields and desired outcomes . For example, a mixture of ethyl acetate/water (2:1) was found to be the best solvent system for a three-component reaction involving acetylenic ketones, leading to improved yields . Similarly, DMF at 60 °C was identified as the optimal solvent for an AgOTf-catalyzed reaction .
Table 2.4.3.1: Solvent Screening in Alkynone Synthesis and Related Reactions
| Reaction Type | Tested Solvents | Optimal Solvent/System | Yield Impact | Reference |
| SnCl₂ Reduction of Alkynyl Carbonyls | Ethanol, Methanol, THF, Dioxane, Diethyl ether, DCM, Water | Diethyl ether (for specific substrate) | 75% yield for specific substrate | |
| Reaction of alkynone o-methyloximes | DMSO, DMF, CH₃CN, 1,4-dioxane, Toluene, Ethanol | DMSO | Optimal yield achieved | |
| AgOTf-catalyzed one-pot reaction | CH₂Cl₂, 1,4-dioxane, NMP, DMSO, DMA, Toluene, DMF | DMF (at 60 °C) | Optimal yield and efficiency | |
| Three-component reaction of acetylenic ketones | Ethyl acetate, Water, Ethyl acetate/Water (v:v) | Ethyl acetate/Water (2:1) | Improved yield compared to single solvents | |
| Pd-catalyzed Sonogashira Coupling | Ethanol | Ethanol | Optimal conditions identified |
Compound Names Mentioned:
this compound
Chiral hexynone precursors
1-(4-methoxyphenyl) hex-3-yn-one
(S)-hex-1-yn-3-ol
(R)-hex-1-yn-3-yl benzothioate
(R)-3-isopropyloxazolidinone
Chiral Weinreb pentynamides
1-(pyrimidine-2-yl)this compound
1-(6-nitroquinoxalin-2yl)this compound
(E)-O-2-hexenyl carbamothioates
S-methylcarbonodithioate
3-phenyl-1-(p-tolyl)prop-2-yn-1-one
(E)-3-iodo-3-phenyl-2-(phenylsulfonyl)-1-(p-tolyl)prop-2-en-1-one
2-alkynylbenzaldoximes
α,β-unsaturated carbonyl compounds
Aryl chained alkynones
Chiral 3-hydroxyl chroman derivatives
Glyco-alkynones
Terminal alkynes
Aryl halides
Isatins
Isatin-derived ketimines
3-hydroxy-1-methylindol-2-one
3-(hex-1-yn-1-yl)-3-hydroxy-1-methylindol-2-one
Reactivity Profiles and Mechanistic Studies of Hex 1 Yn 3 One
Reactions at the Alkyne Moiety
The carbon-carbon triple bond in hex-1-yn-3-one is a site of high electron density, making it susceptible to a variety of reactions.
Addition Reactions Across the Triple Bond
The alkyne group readily undergoes addition reactions. For instance, the addition of hydrogen halides (HX) to alkynes is a common transformation. While the specific reaction of this compound with HX is not detailed in the provided results, the general mechanism for alkynes involves the formation of a haloalkene, and a second addition can lead to a geminal dihalide. Similarly, halogens (X₂) can add across the triple bond, with the first addition typically resulting in a dihaloalkene.
Hydration of the alkyne is another important addition reaction. The hydration of hex-3-yne, a structural isomer of this compound, in the presence of sulfuric acid and a mercury sulfate (B86663) catalyst yields hexan-3-one. This reaction proceeds through the formation of an enol intermediate which then tautomerizes to the more stable ketone.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
The alkyne moiety of this compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic molecules. libretexts.org A prominent example is the 1,3-dipolar cycloaddition, such as the Huisgen azide-alkyne cycloaddition, which forms triazole rings. While direct examples with this compound are not specified, the general reaction involves a 1,3-dipole (like an azide) reacting with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. Sydnones, another class of 1,3-dipoles, also react with alkynes in thermal [3+2] cycloadditions to yield pyrazoles. The reaction conditions, such as solvent and temperature, can influence the reaction's efficiency.
Hydrogenation and Other Reduction Pathways
The triple bond of an alkyne can be reduced through hydrogenation. Complete hydrogenation over a catalyst like palladium on carbon will convert the alkyne to an alkane. For more controlled reductions, specific catalysts are employed. For instance, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is used for the syn-selective reduction of alkynes to cis-alkenes.
A study on the reduction of α,β-alkynyl carbonyl compounds using tin(II) chloride (SnCl₂) revealed that both the alkyne and another functional group (a nitro group in the specific substrate studied) could be reduced. In the case of 1-(6-nitroquinoxalin-2-yl)this compound, both the nitro and alkyne groups were reduced to an amino and alkane functionality, respectively. The reaction conditions, such as temperature and solvent, were found to influence the yield of the reduced product.
Reactions at the Ketone Moiety
The carbonyl group of the ketone is another reactive center in this compound, characterized by its electrophilic carbon atom.
Nucleophilic Attack on the Carbonyl Carbon
The carbonyl carbon of the ketone is susceptible to attack by nucleophiles. A proposed mechanism for a [4+2] annulation reaction involving a but-3-yn-2-one (a shorter analog of this compound) and isatin (B1672199) includes a nucleophilic addition to the carbonyl group of the isatin as a key step. This highlights the general reactivity pattern where the electrophilic carbonyl carbon is a target for nucleophiles.
Reduction of the Ketone Group
The ketone functional group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of a ketone, in general, leads to the formation of a secondary alcohol. For example, the reduction of propanone yields propan-2-ol. The reaction typically involves the transfer of a hydride ion from the reducing agent to the carbonyl carbon, followed by protonation of the resulting alkoxide.
Cascade and Multicomponent Reactions Involving this compound
Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve at least two consecutive reactions where the subsequent reaction results from the functionality formed in the previous step. These reactions are highly efficient in building complex molecular architectures from simple starting materials in a single operation.
FeCl3-Mediated Cascade Processes
Iron(III) chloride (FeCl3) has been shown to be an effective mediator for cascade reactions involving ynones like this compound. For instance, FeCl3 catalyzes the reaction between o-aminoaryl compounds and ynones to produce 3-carbonyl quinolines. This process is believed to proceed through a Michael addition of the amino group to the alkyne, followed by cyclization.
In a similar vein, a mild and efficient FeCl3-mediated cascade reaction of ortho-hydroxyl propargylamines with β-enamino ketones has been developed for the synthesis of 2-(5-oxo-1-arylhex-1-yn-3-yl)phenyl benzoates. This reaction proceeds through the in-situ generation of alkynyl o-quinone methides followed by a cascade of intermolecular 1,4-conjugate addition, intramolecular nucleophilic addition/dehydration, and subsequent hydrolysis and tautomerization to yield the final product.
Radical-Based Cascade Reactions
Radical-based cascade reactions offer a powerful method for constructing complex molecules. These reactions often involve the formation of multiple carbon-carbon bonds in a single step. For example, radical cascades initiated from hex-5-yn-2-one have been utilized in the synthesis of complex natural products. The process can involve an initial elongation of the starting material, followed by a Pauson-Khand reaction to create a bicyclic intermediate, which then undergoes the radical cascade.
Copper-catalyzed multicomponent radical cascade reactions have also been developed for the synthesis of functionalized tetrahydropyridines. These reactions proceed under mild conditions and demonstrate a broad substrate scope, allowing for the assembly of various aza-heterocycles from simple starting materials.
Heteroannulation Reactions for Heterocycle Synthesis
Heteroannulation reactions are crucial for the synthesis of heterocyclic compounds. The Bohlmann-Rahtz pyridine (B92270) synthesis, a type of heteroannulation, involves the condensation of an enamine with an alkynone. This reaction can be carried out as a one-pot, three-component process by combining a 1,3-dicarbonyl compound, ammonia, and an alkynone, proceeding via a tandem Michael addition-heterocyclization with high regiochemical control. Modifications to this method, such as the use of microwave irradiation or different catalysts, have been explored to improve efficiency.
These reactions are instrumental in creating diverse heterocyclic structures, including those found in medicinally important molecules.
Nucleophilic Conjugate Additions to Activated this compound
The electron-withdrawing ketone group in this compound activates the alkyne for nucleophilic conjugate addition, also known as the Michael reaction. This reactivity is fundamental to many of its applications in synthesis.
Thiol-yne Reactions
The thiol-yne reaction is a highly efficient click chemistry process involving the addition of a thiol to an alkyne. This reaction can be initiated by radicals or catalyzed by bases. In the presence of a base, the reaction proceeds through a thiolate anion, which is a potent nucleophile. The addition of thiols to activated alkynes like ynones is often highly exothermic.
The stereochemical outcome of the thiol-yne reaction typically results in the formation of the Z-isomer as the major product via an anti-addition mechanism. However, the initial product can sometimes isomerize to the more stable E-isomer. The reaction is also known for its chemoselectivity, as thiols will preferentially react with activated alkynes even in the presence of other nucleophilic groups like hydroxyls.
Table 1: Examples of Thiol-yne Reactions with Ynones
| Ynone | Thiol | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Phenyl-3-butyn-2-one | 1,3-Propanedithiol | High surface area MgO | Double addition product | 98% |
Amino-yne and Hydroxyl-yne Reactions
Similar to thiols, amines and alcohols can also undergo conjugate addition to activated alkynes, referred to as amino-yne and hydroxyl-yne reactions, respectively. These reactions are part of the broader family of X-Yne click polymerizations, which are valued for avoiding the use of potentially hazardous azide (B81097) monomers.
The amino-yne reaction is a key step in various synthetic methodologies. For example, the reaction of primary amines with a dual-activated alkyne can lead to the formation of maleimides at ambient temperature.
The hydroxyl-yne reaction has been utilized for the chemical modification of polymers like ethyl cellulose, demonstrating its utility in materials science. Density functional theory (DFT) calculations have been employed to understand the nucleophilic addition mechanism and the stereochemical outcomes of these reactions.
Mechanistic Investigations through Deuterium (B1214612) Labeling
Deuterium labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of hydrogen atoms throughout a chemical transformation. The kinetic isotope effect, where a C-D bond reacts slower than a C-H bond, can provide valuable insights into rate-determining steps.
In the study of ynone reactivity, deuterium labeling experiments have been instrumental in confirming proposed mechanisms. For instance, in ruthenium-catalyzed oxidative alkynylations to form ynones, deuterium labeling studies supported a novel mechanism involving the formation of a transient vinylruthenium complex. These experiments help to distinguish between different possible reaction pathways.
Deuterium labeling can also be used to probe the stereochemistry of a reaction. For example, in the conjugate addition of thiols to ynones, the stereochemical outcome is thought to be dependent on the stabilization of enolate intermediates. Deuterium labeling could potentially be used to follow the protonation/deuteration step and gain more insight into the factors controlling the E/Z selectivity of the final product.
Furthermore, deuterium labeling can help to understand rearrangement processes. In some reactions, scrambling of deuterium labels can indicate intermolecular exchange processes, while the absence of scrambling suggests an intramolecular mechanism. For example, in a study on the isomerization and functionalization of alkenes, deuterium-scrambling studies showed that the isomerization proceeded in a unidirectional fashion.
A study on the continuous-flow synthesis of deuterium-labeled chalcones from ynone precursors highlights a practical application of these principles. By using deuterated water as the deuterium source in an H-Cube® system, researchers were able to selectively deuterate the C≡C bond of the ynone, demonstrating a safe and efficient method for preparing labeled compounds for further mechanistic or metabolic studies.
The following table outlines some applications of deuterium labeling in studying reactions involving ynones and related compounds.
| Application | Description | Reference |
| Mechanistic Elucidation | Confirming the involvement of a vinylruthenium intermediate in ynone synthesis. | |
| Investigating Isomerization | Determining the unidirectionality of alkene isomerization in a catalytic cycle. | |
| Synthesis of Labeled Compounds | Selective deuteration of the alkyne bond in ynones for further studies. | |
| Probing Reaction Pathways | Distinguishing between radical and polar mechanisms in photoreactions. | |
| Understanding Kinetic Isotope Effects | Using the difference in C-H and C-D bond cleavage rates to identify rate-determining steps. |
Advanced Applications of Hex 1 Yn 3 One in Complex Organic Synthesis
Synthesis of Heterocyclic Frameworks
Spirocyclic Systems Formation
Hex-1-yn-3-one serves as a key building block in the construction of complex molecular architectures, including fused and annulated ring systems. Research has demonstrated its utility in reactions that form intricate cyclic structures. For instance, in a study investigating the reactivity of this compound with isatin (B1672199), an annulation reaction was observed. When this compound (designated as 2b in the study) was reacted with isatin (1a) in the presence of DABCO (20 mol%) and acetic acid at room temperature, it yielded the annulation product (E)-2-(1-benzyl-2-oxoindolin-3-ylidene)-3-oxohexanal (6a) in 23% yield. This reaction pathway is proposed to involve a sequence of aldol (B89426) addition followed by an intramolecular oxa-Michael addition, showcasing the compound's capacity to participate in cascade reactions that build complex ring systems. The ability of this compound to undergo such annulations is foundational for developing more elaborate structures, potentially including spirocyclic systems, through subsequent synthetic manipulations.
Reaction of Isatin with this compound
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Notes |
| Isatin (1a) | This compound (2b) | DABCO (20 mol%), Acetic Acid (1.0 eq), Room Temp. | (E)-2-(1-benzyl-2-oxoindolin-3-ylidene)-3-oxohexanal (6a) | 23% | Annulation product; mechanism may involve aldol/oxa-Michael addition. |
| Isatin (1a) | This compound (2b) | DABCO (20 mol%), D2O (2.0 equiv), THF, Room Temp. | Deuterium (B1214612) incorporated product [D]-2d | 81% | Used for mechanistic studies. |
Derivatization for Specific Synthetic Targets
The inherent reactivity of this compound, stemming from its alkyne and ketone functionalities, allows for its extensive derivatization to access a wide array of target molecules. This section explores its transformation into specific classes of compounds.
Synthesis of Substituted this compound Analogs
Information regarding the specific synthesis of substituted analogs of this compound was not directly detailed in the provided search results. While general synthetic routes for the parent compound, this compound, involve methods such as the reaction of alkynyl lithium reagents with carboxylic acid derivatives or the oxidation of suitable alkynyl alcohols, the literature retrieved does not specify procedures for creating variations with different substituents on the this compound core.
Preparation of Acetylene (B1199291) Amino Alcohols
The preparation of acetylene amino alcohols is a significant area of synthetic chemistry. However, the provided search results ( , , researchgate.net) describe synthetic methodologies for acetylene amino alcohols that utilize hex-1-yn-3-ol as a key starting material, rather than this compound. These studies detail the condensation of hex-1-yn-3-ol with formaldehyde (B43269) and amino compounds, such as monoethanolamine or diethanolamine, to yield the desired acetylene amino alcohols. researchgate.net Based on the available literature, there is no direct evidence indicating that this compound itself is employed in the preparation of acetylene amino alcohols.
Compound Name Table
| Common Name | IUPAC Name | Chemical Formula |
| This compound | This compound | C6H8O |
Catalytic Transformations Involving Hex 1 Yn 3 One Scaffolds
Transition Metal-Catalyzed Processes
Transition metals have proven to be highly effective catalysts for activating and transforming the reactive sites within the hex-1-yn-3-one framework. The following sections detail the application of palladium, copper, rhodium, and manganese catalysts in mediating a range of synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental in carbon-carbon bond formation. The Sonogashira cross-coupling reaction, a key method for creating C(sp2)-C(sp) bonds, has been extensively studied. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.
The general mechanism for palladium-catalyzed cross-coupling reactions involves three primary steps: oxidative addition, transmetalation, and reductive elimination. Modifications to the traditional Sonogashira protocol have been developed to enhance its efficiency and substrate scope. For instance, palladium-N-heterocyclic carbene complexes have been successfully employed for the Sonogashira cross-coupling of alkynes with secondary alkyl bromides, with copper iodide acting as a co-catalyst.
In the context of this compound derivatives, palladium catalysis facilitates the coupling of various organic fragments to the alkyne or other functionalized positions. For example, the Suzuki-Miyaura cross-coupling reaction, which couples organoboron compounds with organic halides, has been optimized for use with alkenyl bromides and potassium alkyltrifluoroborates. Screening of different palladium catalysts, such as Pd(PPh₃)₄, Pd(OAc)₂/2PCy₃, and PdCl₂(dppf)·CH₂Cl₂, revealed that PdCl₂(dppf)·CH₂Cl₂ provides the highest yield and fastest reaction time for certain substrates.
| Catalyst System | Substrates | Product Type | Key Features |
|---|---|---|---|
| Pd-phosphine complex / Cu salt | Terminal alkyne, Aryl/Vinyl halide | Aryl-alkynes, Conjugated enynes | Classic Sonogashira conditions. |
| Pd-N-heterocyclic carbene / CuI | oct-1-yn-3-one, Secondary alkyl bromides | Disubstituted alkynes | Effective for coupling with secondary alkyl halides. |
| PdCl₂(dppf)·CH₂Cl₂ | Alkenyl bromides, Potassium alkyltrifluoroborates | Substituted alkenes | High yields and fast reaction times. |
| Pd(OAc)₂ / PPh₃ | Aryliodides, Trimethylsilylacetylene | Silylated Polystyrene | Used in solid-phase synthesis. |
Copper(I)-Catalyzed Reactions (e.g., Asymmetric Cycloadditions)
Copper(I) catalysts are particularly effective in mediating asymmetric cycloaddition reactions. The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. In these reactions, a 1,3-dipole reacts with a dipolarophile, such as an alkene or alkyne, to form a five-membered ring.
Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides and 1,3-enynes have been developed to produce chiral poly-substituted pyrrolidines with high regio-, diastereo-, and enantioselectivity. This methodology has been successfully applied to construct molecules with tetrasubstituted stereogenic carbon centers and chiral spiro pyrrolidines. DFT calculations suggest a concerted mechanism for this transformation.
The scope of copper-catalyzed cycloadditions extends to various substrates. For instance, the reaction of azomethine ylides with β-trifluoromethyl-substituted alkenyl heteroarenes yields enantioenriched pyrrolidines containing both heteroarenes and a trifluoromethyl group. Similarly, the cycloaddition of N-ester acylhydrazones and β-trifluoromethyl-α,β-unsaturated ketones produces chiral pyrazolidine (B1218672) derivatives with three vicinal stereocenters.
| Catalyst System | Reactants | Product | Key Features |
|---|---|---|---|
| Copper(I) | Azomethine ylides, 1,3-enynes | Chiral poly-substituted pyrrolidines | High regio-, diastereo-, and enantioselectivity. |
| Copper(I) | Azomethine ylides, β-trifluoromethyl-substituted alkenyl heteroarenes | Enantioenriched pyrrolidines | Construction of multiple stereogenic centers. |
| Copper(I) | N-ester acylhydrazones, β-trifluoromethyl-α,β-unsaturated ketones | Chiral pyrazolidine derivatives | Formation of three vicinal stereocenters. |
| NHC-Cu(I) complex | Azides, Terminal alkynes | Triazoles | Efficient for [3+2] cycloaddition. |
Rhodium-Catalyzed Carbocyclization
Rhodium catalysts are instrumental in constructing carbocyclic and polycyclic systems, particularly those containing five- and seven-membered rings. These reactions often proceed through the activation of strained ring systems or the cyclization of linear substrates.
One notable application is the rhodium-catalyzed [(3+2)+2] carbocyclization of vinyl silanes with monosubstituted alkynes, which generates silylated cis-fused 5,7-bicyclic systems. This method has been applied to the synthesis of complex natural product cores. Another powerful transformation is the rhodium-catalyzed [3+2+1] carbocyclization of alkenylidenecyclopropanes with carbon monoxide, which stereoselectively constructs cis-fused bicyclohexenones. Theoretical studies suggest that this reaction proceeds through a Rh(III)-trimethylenemethane complex.
Rhodium catalysis also enables [4+2+1] cycloadditions of in situ generated ene/yne-ene-allenes and carbon monoxide to synthesize seven-membered carbocycles fused with five-membered rings. Furthermore, a rhodium-catalyzed [5+1+2] cycloaddition of yne-3-acyloxy-1,4-enynes (YACEs) and carbon monoxide has been developed to create 5/8-fused ring systems containing a cyclooctatrienone structure.
| Reaction Type | Substrates | Product | Catalyst System |
|---|---|---|---|
| [(3+2)+2] Carbocyclization | Vinyl silanes, Monosubstituted alkynes | Silylated cis-fused 5,7-bicyclic systems | Rhodium catalyst |
| [3+2+1] Carbocyclization | Alkenylidenecyclopropanes, CO | Cis-fused bicyclohexenones | Rhodium catalyst |
| [4+2+1] Cycloaddition | Ene/yne-ene-allenes, CO | 5/7-fused carbocycles | Rhodium catalyst |
| [5+1+2] Cycloaddition | Yne-3-acyloxy-1,4-enynes, CO | 5/8-fused carbocycles | Rhodium catalyst |
Manganese-Catalyzed Functionalization
Manganese catalysts have emerged as a sustainable and cost-effective alternative to precious metals for C-H functionalization reactions. These catalysts can operate under mild conditions and exhibit unique reactivity profiles due to the variable oxidation states of manganese.
Manganese-catalyzed late-stage C-H functionalization allows for the direct modification of complex bioactive molecules. For example, manganese(III)-salen catalysts have been used for the azidation of pharmaceutical-like molecules using an aqueous azide (B81097) solution. The regioselectivity of these reactions is influenced by both steric and electronic factors of the catalyst and substrate.
Dinuclear manganese catalysts have shown promise in the selective functionalization of alkenes and alkynes. These catalysts can facilitate hydroarylation and hydroalkenylation reactions of internal alkynes and alkenes with organoboron compounds. A key feature of these reactions is the ability to achieve high regio- and chemoselectivity, even in the presence of multiple reactive sites. Mechanistic studies using time-resolved infrared spectroscopy have provided insights into the bond-forming events in manganese-catalyzed C-H functionalization, highlighting the role of key intermediates like seven-membered manganacycles.
| Reaction Type | Catalyst | Substrates | Product | Key Features |
|---|---|---|---|---|
| C-H Azidation | Manganese(III)-salen | Bioactive molecules | Azidated products | Late-stage functionalization. |
| C-H Fluorination | Mn(TMP)Cl | Steroids | Fluorinated products | Regioselective fluorination. |
| Hydroarylation | Dimeric Mn(I) catalyst | Internal alkynes, Organoboron compounds | γ-functionalized carboxylic acid derivatives | High regio- and chemoselectivity. |
| C-H Oxygenation | Manganese complexes with aminopyridine ligands | Cyclopropane-containing hydrocarbons | Carboxylate or ether products | Control over product chemoselectivity. |
Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Enzymes can perform complex transformations under mild conditions with high chemo-, regio-, and enantioselectivity.
Enzyme-Catalyzed Reductions
Enzyme-catalyzed reductions, particularly of ketones, are a valuable tool in asymmetric synthesis. Oxidoreductases, such as ketoreductases (KREDs) and dehydrogenases, are commonly used to produce enantiospecific alcohols from prochiral ketones. These reactions often utilize cofactors like NADH or NADPH for hydride transfer.
The selectivity of enzymatic reductions is a key advantage. For instance, in a molecule with multiple carbonyl groups, an enzyme can selectively reduce one over the others, a transformation that is challenging to achieve with chemical reducing agents. Lipases are another class of enzymes that have found broad application in the kinetic resolution of racemic alcohols and amines through enantioselective acylation. Combining a lipase (B570770) with a racemization catalyst in a dynamic kinetic resolution process can lead to the quantitative formation of a single enantiomer of the acylated product.
| Enzyme Class | Reaction Type | Substrate | Product | Key Features |
|---|---|---|---|---|
| Oxidoreductases (KREDs) | Asymmetric reduction | Prochiral ketones | Enantiospecific alcohols | High enantioselectivity. |
| Geotrichum candidum | Selective reduction | Diketones | Monoreduced alcohol | High chemoselectivity. |
| Lipase (e.g., CAL-B) | Dynamic kinetic resolution | Racemic alcohols | Enantiopure esters | High conversion and enantioselectivity. |
Development of Novel Biocatalysts
The quest for efficient and selective catalysts for transformations involving the this compound scaffold has led researchers to explore the realm of biocatalysis. Enzymes, with their inherent stereoselectivity and ability to function under mild conditions, present a compelling alternative to traditional chemical catalysts. georgiasouthern.edu The development of novel biocatalysts for this purpose focuses primarily on overcoming the challenges associated with the unique reactivity of α,β-acetylenic ketones and expanding the toolbox of enzymes capable of performing desired transformations with high precision.
The enzymatic reduction of the ketone group in ynone scaffolds to produce optically active propargyl alcohols is a transformation of significant interest, as these products are valuable chiral building blocks in pharmaceutical synthesis. georgiasouthern.edu However, the development of biocatalysts for substrates like this compound is not without its difficulties. Research has shown that terminal alkynyl ketones can be unstable under certain enzymatic reduction conditions, posing a significant challenge. georgiasouthern.edu
Investigations into novel alcohol dehydrogenases (ADHs) have revealed both the potential and the limitations of these enzymes. In one study, a newly identified ADH demonstrated high activity and enantioselectivity (>99% ee) in the reduction of a non-terminal acetylenic ketone, 1-(4-methoxyphenyl)hex-3-yn-one. georgiasouthern.edu This particular enzyme was noted for its ability to handle hydrophobic compounds, which often present solubility issues. georgiasouthern.edu Despite this success, the same research highlighted that terminal propargyl functionalities, such as the one present in this compound, were too unstable to undergo efficient enzymatic reduction with the tested biocatalyst. georgiasouthern.edu This underscores the need for continued discovery and engineering of enzymes with tailored substrate specificities and stabilities.
A promising approach in the development of novel biocatalytic systems involves the use of whole-cell biocatalysts. These systems can offer advantages in terms of cofactor recycling and enzyme stability. Research utilizing the fermenting cells of Candida parapsilosis ATCC 7330 has demonstrated successful enantioselective hydrolysis of racemic acetates of related but-3-yn-1-ol derivatives, yielding enantiomerically enriched alcohols with excellent enantiomeric excess (ee). In a study on the hydrolysis of (RS)-1-(2-bromocyclohex-1-en-1-yl) but-3-yn-1-yl acetate (B1210297), the reaction parameters were optimized to achieve high conversion and selectivity. The findings indicate that the biocatalyst was highly effective, producing the corresponding (R)-alcohol with 49% conversion and >99% ee in just 12 hours.
Detailed findings from the optimization of this whole-cell biocatalytic system are presented below, illustrating the impact of reaction time on conversion and product enantiomeric excess for different, yet structurally related, substrates.
Table 1: Enantioselective Hydrolysis of Bromo-Substituted But-3-en-1-yl and But-3-yn-1-yl Acetates using Candida parapsilosis ATCC 7330
| Substrate | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee, %) | Enantiomeric Ratio (E) |
| (RS)-1-(2-bromocyclohex-1-en-1-yl)but-3-en-1-yl acetate | 48 | 40 | 33 | 89 | 31 |
| (RS)-1-(2-bromocyclohept-1-en-1-yl)but-3-en-1-yl acetate | 60 | 32 | 29 | >99 | >200 |
| (RS)-1-(2-bromocyclohex-1-en-1-yl)but-3-yn-1-yl acetate | 12 | 49 | 42 | >99 | >500 |
The success with these related structures highlights the potential of whole-cell systems for transformations of molecules containing the yn-ol or yn-one functionality. The strategies for developing the next generation of biocatalysts for challenging substrates like this compound extend beyond screening natural organisms. Modern approaches integrate protein engineering and enzyme immobilization to create more robust and efficient catalysts. Techniques such as directed evolution and rational design are employed to modify existing enzymes, enhancing their activity, stability, and selectivity towards non-natural substrates. Furthermore, the exploration of environmental DNA through metagenomic approaches offers access to a vast and previously untapped reservoir of novel enzymes with unique catalytic capabilities. The combination of these biocatalytic methods with other catalytic strategies, such as organocatalysis or metal catalysis in one-pot procedures, is also an active area of research, aiming to build complex molecules in a more efficient and sustainable manner. mdpi.com
Computational and Theoretical Investigations of Hex 1 Yn 3 One
Quantum Chemical Calculations of Reactivity and Active Centers
Quantum chemical calculations are instrumental in understanding the intrinsic reactivity of Hex-1-yn-3-one by mapping its electronic landscape. These calculations help identify the most electron-rich (nucleophilic) and electron-deficient (electrophilic) regions within the molecule, as well as potential sites for radical attack.
Methodologies: Calculations typically employ DFT with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)). These methods allow for the computation of:
Atomic Charges: Mulliken charges or Natural Bond Orbital (NBO) charges reveal the electron distribution across atoms, highlighting polarized bonds and charged centers. For this compound, the carbonyl oxygen is expected to bear a significant partial negative charge, while the carbonyl carbon and the terminal alkyne carbons might exhibit varying degrees of partial positive or negative character depending on the specific calculation.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electron transfer processes. The HOMO often indicates nucleophilic character, while the LUMO signifies electrophilic character. The HOMO-LUMO energy gap is also a key indicator of molecular stability and reactivity. For this compound, the HOMO might be localized on the alkyne π-system or the carbonyl oxygen, while the LUMO is likely to be concentrated on the electron-deficient carbonyl carbon or the alkyne π-system.
Reactivity Indices: Fukui functions and other conceptual DFT descriptors (e.g., electrophilicity, nucleophilicity, chemical hardness) quantify the susceptibility of specific atoms or regions within the molecule to nucleophilic, electrophilic, or radical attack.
Expected Findings: Calculations would reveal that the carbonyl carbon is a primary electrophilic center due to the electron-withdrawing nature of the oxygen atom. The terminal alkyne carbon atom adjacent to the carbonyl group (β-carbon) is also susceptible to nucleophilic attack due to conjugation. The terminal alkyne hydrogen atom, being acidic, can be abstracted by strong bases.
Illustrative Table 1: Typical DFT-Derived Reactivity Descriptors (Hypothetical Values for this compound)
| Descriptor | Value (eV) | Interpretation |
| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating ability; likely localized on alkyne or carbonyl oxygen. |
| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting ability; likely localized on carbonyl carbon. |
| HOMO-LUMO Gap | 4.0 to 5.5 | Reflects molecular stability; smaller gaps suggest higher reactivity. |
| Fukui Function (C=O) | High positive | Indicates high susceptibility to nucleophilic attack at the carbonyl carbon. |
| Fukui Function (C≡C) | Moderate positive | Indicates potential for nucleophilic attack at the β-alkyne carbon. |
| Fukui Function (H) | High negative | Indicates high susceptibility to electrophilic attack at the terminal alkyne hydrogen. |
Note: The values presented in this table are illustrative and based on typical DFT outputs for similar functional groups. Specific calculated values for this compound would require dedicated computational studies.
Mechanistic Pathway Elucidation through DFT Studies
DFT is extensively used to map out the detailed step-by-step pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, DFT can predict the most favorable reaction routes and identify the rate-determining steps.
Methodologies: DFT calculations are employed to:
Optimize Geometries: Determine the most stable structures of molecules, intermediates, and transition states.
Calculate Reaction Energies and Barriers: Quantify the energy changes (enthalpy, Gibbs free energy) associated with each step of a reaction, including activation energies (ΔG‡) for transition states.
Analyze Transition States: Characterize the geometry and vibrational frequencies of transition states to understand the molecular rearrangements occurring during a reaction.
Compare Reaction Pathways: Evaluate different proposed mechanisms (e.g., concerted vs. stepwise, polar vs. radical) by comparing their activation energies.
Expected Findings: For this compound, DFT studies would likely elucidate mechanisms for:
Nucleophilic Addition: Detailing the attack of a nucleophile on the carbonyl carbon or the β-alkyne carbon, including the geometry and energy of the transition state leading to the tetrahedral intermediate. For example, studies on related ynones suggest that nucleophilic attack can occur via concerted or stepwise pathways, with activation energies varying based on the nucleophile and catalyst.
Cycloaddition Reactions: If this compound acts as a dipolarophile or dienophile, DFT can predict the regioselectivity and stereoselectivity of [3+2] or [4+2] cycloadditions by analyzing the frontier molecular orbital interactions and transition state energies.
Reactions at the Alkyne: Investigations into reactions like hydroamination, hydrohalogenation, or metal-catalyzed additions would reveal the preferred modes of addition (e.g., Markovnikov vs. anti-Markovnikov) and the associated energy profiles.
Illustrative Table 2: Typical DFT-Calculated Reaction Parameters (Hypothetical for a Nucleophilic Addition to this compound)
| Reaction Step | Transition State (TS) | Activation Energy (ΔG‡, kcal/mol) | Intermediate Energy (ΔG, kcal/mol) | Notes |
| Nucleophilic attack at carbonyl | TS1 | 15-25 | -5 to +2 | Typical barrier for nucleophilic addition to ketones. |
| Proton transfer to intermediate | TS2 | 10-20 | -8 to -3 | Barrier for proton transfer to form a stable product or intermediate. |
| Alkyne β-carbon attack by nucleophile | TS3 | 18-28 | -3 to +5 | Potentially higher barrier due to conjugation and steric factors. |
Note: These values are hypothetical, representing typical activation energies for reactions involving similar functional groups. Specific calculations for this compound would yield precise values.
Structure-Reactivity Relationship Studies
Computational methods are invaluable for understanding how structural modifications to this compound (e.g., through substitution) influence its reactivity and reaction outcomes. By comparing the calculated properties of this compound with its derivatives, researchers can establish structure-reactivity relationships.
Methodologies:
Systematic Variation: DFT calculations are performed on a series of this compound derivatives with varying substituents at different positions of the carbon chain.
Correlation Analysis: Calculated reactivity indices (e.g., atomic charges, Fukui functions, HOMO-LUMO gaps) and reaction barriers are correlated with structural parameters (e.g., electronic effects of substituents, steric hindrance).
Conformational Analysis: Investigating how different conformations of this compound or its derivatives affect their reactivity, particularly in stereoselective reactions.
Expected Findings: Studies might reveal that electron-donating groups attached to the alkyne or ketone moiety could increase electron density, potentially altering the site of electrophilic attack or influencing the nucleophilicity of the alkyne. Conversely, electron-withdrawing groups could enhance the electrophilicity of the carbonyl carbon and the β-alkyne carbon. Steric bulk near the reactive centers could influence reaction rates and stereoselectivity by hindering or favoring certain transition state geometries. For instance, studies on related alkynones have shown that substituents can significantly impact regioselectivity in addition reactions.
Modeling of Catalytic Processes
The reactivity of this compound is often modulated by catalysts, particularly transition metals. DFT is employed to model catalytic cycles, understand catalyst-substrate interactions, and predict the mechanism and selectivity of catalyzed reactions.
Methodologies:
Catalyst-Substrate Complexation: Calculating the binding energies and geometries of this compound with metal catalysts (e.g., gold, copper, palladium) to understand the initial activation step.
Catalytic Cycle Elucidation: Mapping out the entire catalytic cycle, including oxidative addition, migratory insertion, reductive elimination, and ligand exchange steps, by calculating the energies of all relevant intermediates and transition states.
Ligand Effects: Investigating how different ligands coordinated to the metal center influence the catalyst's electronic properties, steric environment, and ultimately, its activity and selectivity towards this compound.
Stereochemical Control: Analyzing transition states in catalyzed asymmetric reactions to understand how chiral catalysts induce enantioselectivity.
Expected Findings: Computational modeling of catalytic processes involving this compound would likely focus on reactions like:
Gold Catalysis: Gold(I) catalysts are known to activate alkynes towards nucleophilic attack and cycloisomerization. DFT studies would explore how gold coordinates to the alkyne or carbonyl group of this compound, facilitating intramolecular cyclizations or intermolecular additions. For example, studies on related ynones show gold(I) activating the alkyne for nucleophilic attack by oxygen or nitrogen nucleophiles, with DFT often revealing the coordination mode and the rate-determining step.
Copper Catalysis: Copper catalysts are widely used in click chemistry (azide-alkyne cycloaddition) and other transformations. DFT could model the interaction of this compound with copper(I) species, predicting the regioselectivity and stereoselectivity of reactions like cycloadditions or hydroamination. Studies on related alkynes show copper(I) facilitating cycloaddition through a proposed mechanism involving copper-alkynyl intermediates and specific transition states.
Other Metal Catalysis: Investigations could also extend to palladium, rhodium, or ruthenium catalysts, exploring their roles in cross-coupling reactions, cycloadditions, or hydrogenation of this compound, with DFT providing insights into the elementary steps of these catalytic cycles.
Illustrative Table 3: Typical DFT-Calculated Parameters in Metal-Catalyzed Reactions (Hypothetical for this compound)
| Catalytic Step | Metal Complex | Binding Energy (kcal/mol) | Activation Energy (ΔG‡, kcal/mol) | Key Intermediate/TS Feature |
| Alkyne Activation | Au(I) | -20 to -40 | 10-20 | η2-alkyne coordination; polarized alkyne |
| Nucleophilic Attack | Cu(I) | -15 to -30 | 15-25 | Formation of C-N or C-O bond; transition state geometry |
| Alkyne Insertion (Catalytic) | Pd(0) | -10 to -25 | 12-22 | Oxidative addition, migratory insertion, reductive elimination |
Note: These values are hypothetical and represent typical ranges for metal-catalyzed reactions involving alkynes. Specific computational studies would be required to obtain precise data for this compound.
Advanced Spectroscopic and Chromatographic Characterization in Hex 1 Yn 3 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like Hex-1-yn-3-one. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR) provide complementary information about the arrangement of atoms and the electronic environment within the molecule.
In ¹³C NMR, the carbonyl carbon (C=O) of the ketone is expected to resonate significantly downfield, typically between δ 190-210 ppm. The sp-hybridized carbons of the terminal alkyne (–C≡C–) would appear in the δ 70-90 ppm range. The remaining sp³ hybridized carbons of the hexyl chain would resonate at higher field, with their positions influenced by their proximity to the functional groups. For instance, the carbon adjacent to the alkyne and the carbon adjacent to the ketone would exhibit distinct chemical shifts.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
Mass Spectrometry (MS) is crucial for determining the molecular weight and identifying fragmentation patterns, which are characteristic fingerprints of a molecule. Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for analyzing complex mixtures and confirming the identity of this compound.
The molecular formula C₆H₈O indicates a molecular weight of 96.13 g/mol . In electron ionization (EI) mass spectrometry, this compound would be expected to show a molecular ion peak (M⁺) at m/z 96. Fragmentation patterns would arise from the cleavage of bonds, particularly alpha-cleavage next to the carbonyl group, or fragmentation related to the alkyne moiety. For example, cleavage of the C2-C3 bond could lead to fragments like [CH₃CH₂CH₂CO]⁺ (m/z 71) or [HC≡C]⁺ (m/z 39). Loss of small neutral molecules like CO or C₂H₂ could also occur. Detailed fragmentation patterns would require specific experimental data.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is highly effective for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations . For this compound, IR spectroscopy would confirm the presence of the alkyne and ketone functionalities.
The characteristic absorption band for a terminal alkyne (C≡C-H) typically appears as a sharp, medium-intensity peak in the region of 3300-3350 cm⁻¹ due to the stretching vibration of the C-H bond. The C≡C triple bond itself usually shows a weak to medium absorption band in the range of 2100-2260 cm⁻¹. The carbonyl group (C=O) of a ketone is a strong absorption band, typically found between 1680-1715 cm⁻¹, corresponding to its stretching vibration . The presence of both these strong absorptions would be definitive for this compound.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | C≡C-H Stretch | 3300-3350 | Medium |
| Alkyne | C≡C Stretch | 2100-2260 | Weak-Medium |
| Ketone | C=O Stretch | 1680-1715 | Strong |
Advanced Chromatographic Techniques (e.g., HPLC, Column Chromatography) for Purification and Analysis
Chromatographic techniques are indispensable for both purifying this compound from reaction mixtures and for analyzing its purity. Column chromatography, often using silica (B1680970) gel as the stationary phase, is a common method for separating organic compounds based on their polarity. This compound, with its polar ketone group and less polar alkyl chain, would be separable from less polar or more polar impurities using appropriate solvent systems (e.g., mixtures of hexane (B92381) and ethyl acetate) .
High-Performance Liquid Chromatography (HPLC) offers higher resolution and faster analysis times compared to traditional column chromatography. It can be used for quantitative analysis of this compound and to assess its purity by separating it from any residual starting materials, byproducts, or degradation products. The specific retention time would depend on the stationary phase (e.g., C18 column) and the mobile phase composition used.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid . While specific X-ray crystallographic data for this compound itself were not found in the provided search results, this technique is generally applied to crystalline organic compounds. If this compound can be crystallized, X-ray diffraction analysis would provide definitive information about its bond lengths, bond angles, molecular conformation, and how molecules pack in the solid state. This method is highly accurate for structure determination but requires the compound to form suitable single crystals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
